molecular formula C21H25N5O2 B4975052 1-ethyl-4-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine

1-ethyl-4-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine

Cat. No. B4975052
M. Wt: 379.5 g/mol
InChI Key: ORXDCIAJYVQPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-4-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as EPP, and it has been synthesized using various methods. EPP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of EPP is not fully understood, but it is believed to involve the inhibition of the dopamine transporter. This leads to an increase in dopamine levels in the brain, which may contribute to the antipsychotic-like effects of EPP.
Biochemical and Physiological Effects:
EPP has been found to exhibit various biochemical and physiological effects, including the inhibition of the dopamine transporter, which may contribute to its antipsychotic-like effects. EPP has also been found to exhibit anxiolytic-like effects in animal models, suggesting that it may have potential applications in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using EPP in lab experiments is that it has been extensively studied and characterized, making it a reliable tool for scientific research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments involving EPP.

Future Directions

There are several future directions for research on EPP. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to explore its potential applications in the treatment of anxiety disorders and other psychiatric conditions. Additionally, further research is needed to determine the safety and efficacy of EPP in humans, which may pave the way for the development of new antipsychotic drugs.

Synthesis Methods

EPP can be synthesized using various methods, including the reaction of 1-ethylpiperazine with 2-chloropyridine, followed by the reaction of the resulting compound with 3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-amine. Another method involves the reaction of 1-ethylpiperazine with 2-bromo-5-(3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl)pyridine.

Scientific Research Applications

EPP has been widely studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including the inhibition of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. EPP has also been found to exhibit antipsychotic-like effects in animal models, making it a promising candidate for the development of new antipsychotic drugs.

properties

IUPAC Name

5-[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-3-25-10-12-26(13-11-25)20-9-6-17(15-22-20)21-23-19(24-28-21)14-16-4-7-18(27-2)8-5-16/h4-9,15H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXDCIAJYVQPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2)C3=NC(=NO3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.